4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The thienopyrazole intermediate is then subjected to a Friedel-Crafts alkylation reaction using p-tolyl chloride.
Reaction Conditions: This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted at low temperatures to control the regioselectivity.
Attachment of the tert-Butyl Group
Starting Materials: The intermediate product is further reacted with tert-butyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Reaction Conditions: This step is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of the Benzamide Moiety
Starting Materials: Finally, the compound is treated with benzoyl chloride to introduce the benzamide group.
Reaction Conditions: This acylation reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:
-
Formation of the Thienopyrazole Core
Starting Materials: The synthesis begins with the preparation of the thienopyrazole core. This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives.
Reaction Conditions: The cyclization reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions, particularly at the p-tolyl group, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation typically yields carboxylic acid derivatives.
-
Reduction
Reagents and Conditions: Reduction of the benzamide moiety can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: This reaction produces the corresponding amine.
-
Substitution
Reagents and Conditions: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group, using nucleophiles such as amines or thiols.
Products: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and inflammatory conditions, due to its ability to modulate specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
-
4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Similar structure but with an acetamide group instead of a benzamide group.
-
4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)phenylacetamide
- Similar structure but with a phenylacetamide group.
-
4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzenesulfonamide
- Similar structure but with a benzenesulfonamide group.
Uniqueness
The uniqueness of 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-15-5-11-18(12-6-15)26-21(19-13-28-14-20(19)25-26)24-22(27)16-7-9-17(10-8-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHSTNODQRMGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.